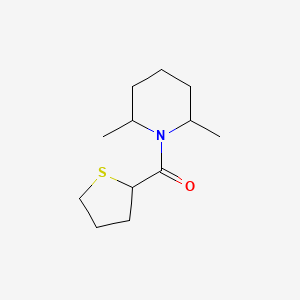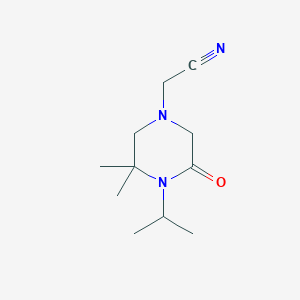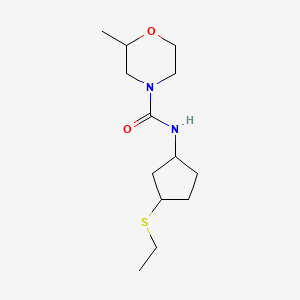![molecular formula C13H21N3OS2 B7586533 N-[(4-methyl-1,3-thiazol-2-yl)methyl]-2-propan-2-ylthiomorpholine-4-carboxamide](/img/structure/B7586533.png)
N-[(4-methyl-1,3-thiazol-2-yl)methyl]-2-propan-2-ylthiomorpholine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(4-methyl-1,3-thiazol-2-yl)methyl]-2-propan-2-ylthiomorpholine-4-carboxamide is a chemical compound that has been widely studied for its potential use in scientific research. This compound is commonly referred to as MTSEA, and it is a thiol-reactive reagent that is used to modify proteins and other biomolecules. In
作用机制
MTSEA is a thiol-reactive reagent, which means that it reacts specifically with thiol groups on proteins and other biomolecules. This reaction can result in the formation of disulfide bonds, which can alter the structure and function of the modified biomolecule. MTSEA can also be used to introduce cysteine residues into proteins, which can be used for site-specific labeling or cross-linking.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MTSEA depend on the specific biomolecule that is being modified. In general, however, MTSEA can alter the structure and function of proteins and other biomolecules, which can have downstream effects on cellular processes. MTSEA has been shown to be toxic to some cells at high concentrations, but it is generally considered to be relatively safe for use in scientific research.
实验室实验的优点和局限性
One of the main advantages of MTSEA is its specificity for thiol groups, which allows for site-specific modification of biomolecules. MTSEA is also relatively easy to use and can be applied to a wide range of biomolecules. However, one limitation of MTSEA is that it can be difficult to control the extent of modification, which can lead to non-specific effects. Additionally, MTSEA can be toxic to some cells at high concentrations, which can limit its use in certain experiments.
未来方向
There are many potential future directions for research on MTSEA. One area of interest is the development of new methods for controlling the extent of modification, which could improve the specificity of the compound. Additionally, there is interest in using MTSEA for in vivo applications, such as targeted drug delivery. Finally, there is potential for MTSEA to be used in combination with other reagents to achieve more complex modifications of biomolecules.
合成方法
MTSEA can be synthesized using a variety of methods, but the most common synthesis method involves the reaction of 2-chloroethyl isothiocyanate with 4-methyl-2-aminobenzothiazole in the presence of triethylamine. The resulting intermediate is then reacted with 2-(methylthio)morpholine-4-carboxylic acid to produce MTSEA.
科学研究应用
MTSEA has a wide range of applications in scientific research, particularly in the field of protein modification. This compound is commonly used to study the structure and function of proteins, as well as to investigate protein-protein interactions. MTSEA can also be used to modify other biomolecules, such as nucleic acids and lipids.
属性
IUPAC Name |
N-[(4-methyl-1,3-thiazol-2-yl)methyl]-2-propan-2-ylthiomorpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3OS2/c1-9(2)11-7-16(4-5-18-11)13(17)14-6-12-15-10(3)8-19-12/h8-9,11H,4-7H2,1-3H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXGCGOXMNLTWPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CNC(=O)N2CCSC(C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-methyl-1,3-thiazol-2-yl)methyl]-2-propan-2-ylthiomorpholine-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,4-difluoro-N-[(4-hydroxythian-4-yl)methyl]benzamide](/img/structure/B7586453.png)


![3-[[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]sulfonylmethyl]-1,2-oxazole](/img/structure/B7586485.png)
![N-[3-(oxan-4-ylmethoxy)propyl]-1,3,3a,4,7,7a-hexahydroisoindole-2-carboxamide](/img/structure/B7586492.png)


![1-[2-[1-(4-Fluorophenyl)pyrazol-3-yl]ethyl]-3-(1-methyl-2-oxopyrrolidin-3-yl)urea](/img/structure/B7586509.png)
![3-chloro-N-[(4-hydroxythian-4-yl)methyl]-4-methylbenzamide](/img/structure/B7586515.png)

![(1-methylimidazol-2-yl)-[4-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidin-1-yl]methanone](/img/structure/B7586532.png)

